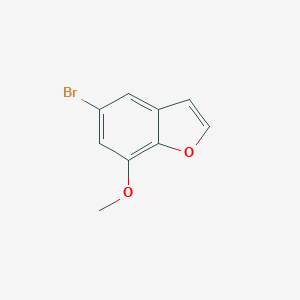

5-Bromo-7-methoxybenzofuran

説明

5-Bromo-7-methoxybenzofuran is a compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

Benzofuran compounds, including 5-Bromo-7-methoxybenzofuran, have been synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 5-Bromo-7-methoxybenzofuran can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

Benzofuran compounds, including 5-Bromo-7-methoxybenzofuran, are involved in various chemical reactions . For instance, they can undergo reactions with various aldehydes to form Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-7-methoxybenzofuran include a density of 1.5±0.1 g/cm³, a boiling point of 255.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .科学的研究の応用

-

Antimicrobial Agents

- Field : Medicinal Chemistry

- Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- Methods : The development of these compounds involves working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

- Results : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

-

Anti-tumor, Antibacterial, Anti-oxidative, and Anti-viral Activities

- Field : Pharmacology

- Application : Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide .

- Methods : The methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Results : The results of 3-(4,5-dimethylthiolan-2-yl)-2,5 diphenyltetrazolium bromide (MTT) assay showed that compound 56 is cytotoxic and has a 50% cytotoxicity (CC 50) value of 7.9 μM .

-

Synthesis of Carbamates and Carbamides

- Field : Organic Chemistry

- Application : The 5-bromo-7-methoxybenzofuran nucleus is used as a key intermediate in the synthesis of a series of carbamates and carbamides . These compounds have a wide range of applications in various fields, including pharmaceuticals and agrochemicals .

- Methods : The key intermediate 5-bromo-7-methoxy-1-benzofuran-2-carbonyl azide is synthesized and then treated with ethanol, phenols, and aromatic primary amines to produce a series of carbamates and carbamides .

- Results : This method provides an efficient way to synthesize a series of difficult-to-prepare polycyclic benzofuran compounds .

-

Treatment of Skin Diseases

- Field : Dermatology

- Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .

- Methods : These compounds are applied topically or taken orally, depending on the specific condition being treated .

- Results : These compounds have shown effectiveness in treating various skin conditions, providing relief to patients .

-

Antiviral Drugs

- Field : Pharmacology

- Application : Some benzofuran compounds have shown strong antiviral activities . These compounds can be used as a basis for the optimization of antiviral drugs .

- Methods : The development of these compounds involves testing their cytotoxicity and selection index (SI, ratio of CC 50 to IC 50) .

- Results : The results of 3-(4,5-dimethylthiolan-2-yl)-2,5 diphenyltetrazolium bromide (MTT) assay showed that compound 56 is cytotoxic and has a 50% cytotoxicity (CC 50) value of 7.9 μM .

-

Natural Products Synthesis

- Field : Organic Chemistry

- Application : Benzofuran rings are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .

- Methods : The synthesis of these natural products involves constructing benzofuran rings . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

- Results : This method provides an efficient way to synthesize a series of difficult-to-prepare polycyclic benzofuran compounds .

将来の方向性

Benzofuran compounds, including 5-Bromo-7-methoxybenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing these compounds as potential natural drug lead compounds .

特性

IUPAC Name |

5-bromo-7-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRKRHOQHQGVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-methoxybenzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)

![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)

![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)

![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)